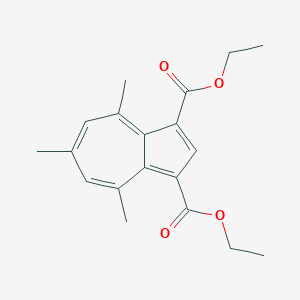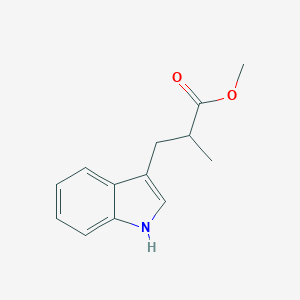
methyl 3-(1H-indol-3-yl)-2-methylpropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-(1H-indol-3-yl)-2-methylpropanoate, also known as MIM, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound is a derivative of indole, a naturally occurring compound found in plants and animals. MIM has been found to have a range of biochemical and physiological effects, making it a promising candidate for further study.
Wirkmechanismus
The mechanism of action of methyl 3-(1H-indol-3-yl)-2-methylpropanoate is not yet fully understood, but it is thought to involve the activation of G protein-coupled receptors. methyl 3-(1H-indol-3-yl)-2-methylpropanoate has been found to bind to the serotonin 5-HT2A receptor and the dopamine D2 receptor, among others. The activation of these receptors can lead to a range of biochemical and physiological effects, including changes in intracellular signaling pathways and gene expression.
Biochemical and Physiological Effects:
methyl 3-(1H-indol-3-yl)-2-methylpropanoate has been found to have a range of biochemical and physiological effects, including anti-inflammatory and anti-tumor properties. methyl 3-(1H-indol-3-yl)-2-methylpropanoate has also been found to induce apoptosis, or programmed cell death, in cancer cells. Additionally, methyl 3-(1H-indol-3-yl)-2-methylpropanoate has been found to modulate the activity of ion channels, which are important for the regulation of cellular processes such as neuronal signaling and muscle contraction.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using methyl 3-(1H-indol-3-yl)-2-methylpropanoate in lab experiments is its high purity and stability. methyl 3-(1H-indol-3-yl)-2-methylpropanoate is also relatively easy to synthesize using established methods. However, one limitation of using methyl 3-(1H-indol-3-yl)-2-methylpropanoate is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are many potential future directions for research on methyl 3-(1H-indol-3-yl)-2-methylpropanoate. One area of interest is the development of new drugs based on the anti-inflammatory and anti-tumor properties of methyl 3-(1H-indol-3-yl)-2-methylpropanoate. Another area of interest is the use of methyl 3-(1H-indol-3-yl)-2-methylpropanoate as a fluorescent probe for imaging cellular structures. Additionally, further research is needed to fully understand the mechanism of action of methyl 3-(1H-indol-3-yl)-2-methylpropanoate and its effects on ion channels and intracellular signaling pathways. Overall, methyl 3-(1H-indol-3-yl)-2-methylpropanoate is a promising compound for further study in a variety of scientific research applications.
Synthesemethoden
Methyl 3-(1H-indol-3-yl)-2-methylpropanoate can be synthesized using a variety of methods, including the Pictet-Spengler reaction and the Fischer indole synthesis. The Pictet-Spengler reaction involves the condensation of an aldehyde or ketone with an amine, followed by cyclization to form the indole ring. The Fischer indole synthesis involves the reaction of a phenylhydrazine with an aldehyde or ketone, followed by acid-catalyzed cyclization. Both of these methods have been used to synthesize methyl 3-(1H-indol-3-yl)-2-methylpropanoate with high yields and purity.
Wissenschaftliche Forschungsanwendungen
Methyl 3-(1H-indol-3-yl)-2-methylpropanoate has been used in a variety of scientific research applications, including as a fluorescent probe for imaging cellular structures and as a ligand for G protein-coupled receptors. methyl 3-(1H-indol-3-yl)-2-methylpropanoate has also been found to have anti-inflammatory and anti-tumor properties, making it a promising candidate for the development of new drugs.
Eigenschaften
IUPAC Name |
methyl 3-(1H-indol-3-yl)-2-methylpropanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2/c1-9(13(15)16-2)7-10-8-14-12-6-4-3-5-11(10)12/h3-6,8-9,14H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POHSJYQQRZRBKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CNC2=CC=CC=C21)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

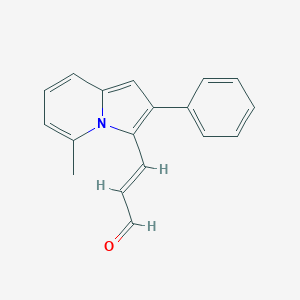

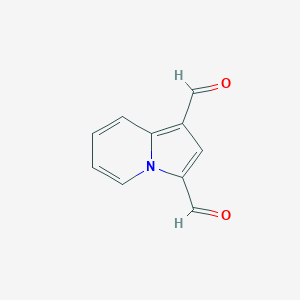
![2,6-dibromo-1H,2H,3H-pyrazolo[1,2-a]pyrazol-4-ium](/img/structure/B289730.png)

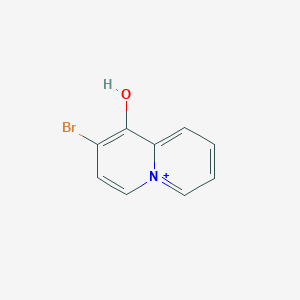
![1-[2-(Methoxycarbonyl)phenyl]-2,4,6-trimethylpyridinium](/img/structure/B289736.png)
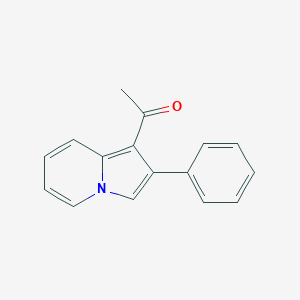
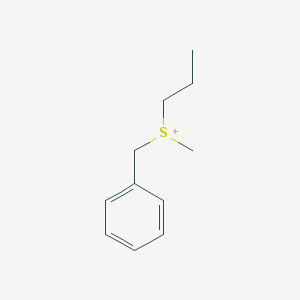
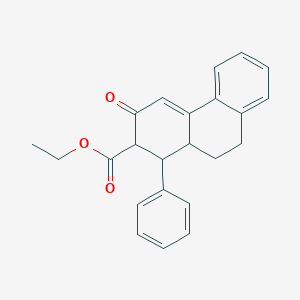
![1-Phenylazepino[2,1,7-cd]indolizine](/img/structure/B289746.png)

![Dimethyl 2-methylpyrrolo[2,1,5-cd]indolizine-1,3-dicarboxylate](/img/structure/B289749.png)
